N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a chromene-2-carboxamide core with a benzothiazole-substituted phenyl group. The chromene moiety (4-oxo-4H-chromene) is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA. The benzothiazole group, a heterocyclic aromatic system containing sulfur and nitrogen, is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPFZOQITXLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Synthesis of Chromene Core: The chromene structure is often synthesized via the cyclization of salicylaldehyde derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of luminescent materials for organic light-emitting diodes (OLEDs) and other photonic devices.
Biology: Studied for its antimicrobial properties, showing activity against various bacterial strains.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves:
Comparison with Similar Compounds
Antimicrobial Activity
- Chromene-2-carboxamide Analogs: Compounds like N-(3-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) exhibit broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and C. albicans .
- Triazole-Benzothiazole Hybrids : Patel et al. (2010) demonstrated that 6-fluoro or 6-methyl substituents on the benzothiazole ring significantly boost antibacterial activity, surpassing ampicillin against Gram-positive pathogens . This suggests that electron-withdrawing groups (e.g., fluoro) on benzothiazole could benefit the target compound’s design.
Anticancer Potential
- Benzothiazole-Piperazine Derivatives : Compound 4l (N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}acetamide) showed potent antiproliferative effects against leukemia cells (CC50 = 5.1 µM) . The piperazine linker likely improves solubility and target engagement, a feature absent in the target compound’s structure.
- Chromene-Carboxamide Core: While direct anticancer data for the target compound are unavailable, structurally related chromene derivatives (e.g., coumarin analogs) are known to inhibit topoisomerases or induce apoptosis .
Diuretic and Other Activities
- Biphenyl-Benzothiazole Carboxamides: Compound II (N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide) demonstrated notable diuretic activity in vivo, attributed to sulfonamide-like effects on renal ion channels . The target compound’s chromene moiety may redirect its pharmacological profile toward non-diuretic applications.
Structure-Activity Relationship (SAR) Insights
Benzothiazole Substituents :
- Electron-withdrawing groups (e.g., 6-fluoro, 6-nitro) enhance antibacterial and antitubercular activity .
- Bulky substituents (e.g., piperazine in 4l) improve anticancer activity but may reduce membrane permeability .
Chromene vs. Biphenyl Cores :
- Chromene derivatives (e.g., 3′a) favor antimicrobial activity due to planar aromaticity, while biphenyl-carboxamides (e.g., II) align with diuretic effects .
Carboxamide Linker :
- The carboxamide group’s position (chromene-2- vs. biphenyl-4-) influences target specificity. For example, chromene-2-carboxamides are more likely to interact with microbial enzymes, whereas biphenyl variants target ion channels .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The compound features a chromene core substituted with a benzothiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and chromene exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess potent activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Type of Activity | MIC (μmol/mL) | Reference |
|---|---|---|---|
| Compound 4d | Antibacterial | 10.7 - 21.4 | |
| Compound 4p | Antifungal | Not specified | |
| 5c | Antibacterial | 0.62 | |
| 5d | Antifungal | 0.74 |
Anticancer Activity
The chromene derivatives have also been evaluated for their anticancer potential. The mechanism often involves the inhibition of key enzymes related to cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on the inhibition of breast cancer cell lines showed that chromene derivatives could significantly reduce cell viability. The most effective compounds achieved IC50 values in the low micromolar range.
Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. These compounds often act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing cholinergic signaling in the brain.
Table 2: Neuroprotective Activity Against Cholinesterases
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease processes. The presence of electron-donating groups on the benzothiazole ring enhances its binding affinity to target enzymes.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve the benzothiazole proton environments (δ 7.5–8.5 ppm) and chromene carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 457.1) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) determine crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
Q. Advanced
- Kinase Profiling Assays: Use recombinant kinase panels to identify targets (e.g., BRAF or EGFR inhibition), given structural similarities to benzothiazole-based kinase inhibitors .
- CRISPR-Cas9 Screens: Knock out putative targets (e.g., oncogenic kinases) to assess changes in compound efficacy .
- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding poses in ATP-binding pockets, validated by mutagenesis studies .
What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
Q. Advanced
- QSAR Models: Utilize descriptors like logP, polar surface area, and topological indices to predict absorption and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate interactions with serum albumin (PDB ID: 1BM0) to estimate plasma protein binding .
- ADMET Prediction Tools: SwissADME or ADMETLab 2.0 assess hepatotoxicity and CYP450 inhibition risks .
How can researchers address discrepancies in reported biological activities of structurally similar benzothiazole derivatives?
Q. Advanced
- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line heterogeneity .
- Structural Comparisons: Overlay crystallographic data (e.g., CCDC entries) to identify critical substituents (e.g., sulfonamide vs. carboxamide groups) that modulate activity .
- Dose-Response Validation: Replicate conflicting studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
What in vitro and in vivo models are appropriate for assessing its therapeutic potential?
Q. Advanced
- In Vitro:
- 3D Tumor Spheroids: Mimic tumor microenvironments to evaluate penetration and hypoxia-selective cytotoxicity .
- Primary Patient-Derived Cells: Test efficacy in drug-resistant melanoma or NSCLC lines .
- In Vivo:
- Xenograft Models: Administer orally (10–50 mg/kg/day) to NSG mice bearing BRAF-mutant tumors; monitor tumor volume via caliper measurements .
- Toxicity Screening: Assess hepatorenal function and hematological parameters after 28-day dosing .
What are the key considerations in stability studies under various pH and temperature conditions?
Q. Basic
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS; chromene ring oxidation is a major pathway .
- Photostability: Conduct ICH Q1B-compliant studies under UV light (320–400 nm) to detect photoisomerization .
How can structure-activity relationship (SAR) studies optimize its bioactivity?
Q. Advanced
- Substituent Variation: Replace the benzothiazole’s sulfur with oxygen (to form benzoxazole) and evaluate changes in kinase selectivity .
- Bioisosteric Replacement: Substitute the chromene’s 4-oxo group with a sulfone to enhance metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade oncogenic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
